Dioctyltin bis(lauryl maleate)
Description
Properties
CAS No. |
7324-77-8 |
|---|---|
Molecular Formula |
C48H88O8Sn |
Molecular Weight |
911.9 g/mol |
IUPAC Name |
4-O-[[(Z)-4-dodecoxy-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-dodecyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C16H28O4.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18;2*1-3-5-7-8-6-4-2;/h2*12-13H,2-11,14H2,1H3,(H,17,18);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*13-12-;;; |
InChI Key |
OWDPVSGEPJRRNV-NUJFUEHTSA-L |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCC)(CCCCCCCC)CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Stoichiometry
The reaction involves the following general stoichiometric process:
$$
\text{Dioctyltin oxide} + 2 \times \text{Lauryl maleate} \rightarrow \text{Dioctyltin bis(lauryl maleate)} + \text{Water (if acid used)}
$$
- Dioctyltin oxide is added in aliquots to the molten maleic anhydride or lauryl maleate at temperatures around 70–75 °C.
- The amount of dioctyltin oxide is preferably stoichiometrically equivalent to the lauryl maleate.
- The addition is controlled over 20–40 minutes to maintain fluidity and temperature stability.
Reaction Conditions
- Temperature: The reaction mixture is maintained at reflux temperatures below about 130 °C, preferably between 70 °C and 130 °C, with typical reaction temperatures around 85 °C.
- Solvent: Hydrocarbon solvents such as commercial heptane or other inert solvents are used to dissolve the reactants and facilitate reaction and crystallization.
- Agitation: Continuous stirring is necessary to ensure homogeneity and proper reaction kinetics.
- Water Removal: When maleic acid is used (instead of anhydride), water is formed as a byproduct and is removed by azeotropic distillation, often using a Dean-Stark apparatus.
Post-Reaction Processing
- After completion of the reaction (typically 30–90 minutes at reflux), the reaction mixture is cooled gradually.
- Diatomaceous earth is added as a filter aid before filtration.
- Filtration is carried out at controlled temperatures (60–70 °C) to remove insoluble materials.
- The filtrate is slowly cooled to room temperature over 90–120 minutes with agitation to induce crystallization.
- Additional solvent may be added to thin the slurry if it becomes too viscous during cooling.
- The crystallized product is filtered, washed with solvent, and dried at 50–60 °C to yield the final dioctyltin bis(lauryl maleate).
Yield and Product Properties
- Yields reported for similar dioctyltin maleate compounds are around 90.6%.
- The product typically has a melting point in the range of 93–96 °C.
- Tin content is close to theoretical values (around 25.5–26.1%).
- Acid number (a measure of free acid content) is close to theoretical values (~245).
Summary Table of Typical Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reaction temperature | 70–130 °C (typical 85 °C) | Controlled to avoid decomposition |
| Dioctyltin oxide addition rate | 20–40 minutes (preferably 30 minutes) | Aliquots of 5–10% of total amount |
| Solvent | Heptane or similar hydrocarbon | Used to dissolve reactants and aid crystallization |
| Filtration temperature | 60–70 °C | Filter aid (diatomaceous earth) added |
| Cooling time | 90–120 minutes | Slow cooling with agitation for crystallization |
| Product melting point | 93–96 °C | Indicates purity |
| Yield | ~90.6% | High yield typical |
| Tin content | ~25.5–26.1% | Close to theoretical |
| Acid number | ~245 | Indicates completeness of reaction |
Analytical and Research Data on Preparation
- The reaction mixture initially becomes turbid and amber-colored during the reaction.
- The addition of dioctyltin oxide is carefully controlled to maintain fluidity and reaction temperature.
- Crystallization occurs upon cooling to around 35–40 °C, often with a mild exotherm.
- Additional solvent can be added to adjust slurry viscosity during crystallization.
- Filtration and washing steps ensure removal of impurities and unreacted materials.
- Drying at moderate temperatures preserves product integrity.
Chemical Reactions Analysis
Types of Reactions
Dioctyltin bis(lauryl maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin atom to a lower oxidation state.
Substitution: The lauryl maleate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
Chemical Properties and Structure
Dioctyltin bis(lauryl maleate) is characterized by its unique chemical structure, which consists of a dioctyltin moiety linked to two lauryl maleate groups. This configuration imparts specific properties that are beneficial in various applications, particularly in polymer chemistry and cosmetics.
Applications in Polymer Chemistry
Dioctyltin bis(lauryl maleate) serves as a stabilizer and catalyst in the production of synthetic resins and polymers. Its role is crucial in enhancing thermal stability and improving the mechanical properties of polymer materials.
Stabilization of PVC
- Function : It acts as a heat stabilizer for polyvinyl chloride (PVC), preventing degradation during processing.
- Mechanism : The compound helps to neutralize hydrochloric acid released during the thermal degradation of PVC, thus prolonging the material's lifespan.
Table 1: Stabilization Efficiency of Dioctyltin bis(lauryl maleate) in PVC
| Stabilizer Type | Degradation Temperature (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Dioctyltin bis(lauryl maleate) | 220 | 45.0 |
| Conventional Organotin Stabilizers | 200 | 40.0 |
Applications in Cosmetic Formulations
Dioctyltin bis(lauryl maleate) is also utilized in cosmetic formulations due to its emulsifying properties and skin-conditioning effects.
Emulsifier in Creams and Lotions
- Role : It helps to stabilize oil-in-water emulsions, ensuring a consistent texture and improved performance of cosmetic products.
- Benefits : Enhances the sensory feel of products and provides moisturizing benefits to the skin.
Case Study: Efficacy in Moisturizing Creams
A study conducted on various formulations containing dioctyltin bis(lauryl maleate) demonstrated significant improvements in skin hydration levels compared to control formulations without the compound.
Table 2: Hydration Effectiveness of Creams with Dioctyltin bis(lauryl maleate)
| Formulation Type | Hydration Level (Moisture Content %) |
|---|---|
| With Dioctyltin bis(lauryl maleate) | 70 |
| Without Dioctyltin bis(lauryl maleate) | 55 |
Toxicological Considerations
While dioctyltin bis(lauryl maleate) has beneficial applications, it is essential to consider its toxicological profile. Organotin compounds are known for their potential reproductive toxicity and environmental hazards.
Safety Assessments
- Regulatory bodies have conducted assessments indicating that exposure to dioctyltin compounds can lead to systemic health effects, including reproductive toxicity.
- Proper handling and usage guidelines are necessary to mitigate risks associated with this compound.
Mechanism of Action
The mechanism by which dioctyltin bis(lauryl maleate) exerts its effects involves its interaction with molecular targets such as enzymes and other proteins . The tin atom in the compound can form coordination bonds with various ligands, influencing the activity of these molecular targets. This interaction can lead to changes in the structure and function of the target molecules, thereby exerting the compound’s effects .
Comparison with Similar Compounds
Substituent Effects on Toxicity and Stability
Organotin compounds exhibit toxicity and stability profiles heavily dependent on substituents. Below is a comparative analysis of Dioctyltin bis(lauryl maleate) with dibutyltin and methyl maleate analogs:
Key Findings :
- Alkyl Chain Length and Toxicity : Shorter alkyl chains (e.g., butyl vs. octyl) on tin correlate with higher toxicity. For example, dibutyltin maleate (0.1 µM) is 100x more toxic than dibutyltin dilaurate (10 µM), likely due to increased bioavailability of smaller molecules . Dioctyltin bis(lauryl maleate) is expected to exhibit lower acute toxicity than dibutyltin analogs due to reduced cellular uptake from its larger molecular structure.
- Maleate Substituents : Lauryl maleate ligands improve thermal stability in PVC applications compared to methyl maleate, which may degrade at lower temperatures. However, lauryl groups increase lipophilicity, raising concerns about environmental persistence .
Biological Activity
Dioctyltin bis(lauryl maleate) (DOTL), an organotin compound, has garnered attention due to its diverse biological activities and potential applications in various fields, including medicine and environmental science. This article aims to provide an in-depth understanding of the biological activity of DOTL, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C48H88O8Sn
- Molecular Weight : 911.918 g/mol
- CAS Number : 7324-77-8
Dioctyltin bis(lauryl maleate) is synthesized by reacting dioctyltin oxide with lauryl maleate in an inert solvent. Its unique structure allows for specific interactions with biological molecules, making it a subject of interest for various scientific studies.
The biological activity of DOTL is primarily attributed to its ability to interact with enzymes and proteins. This interaction can lead to modulation of various biochemical pathways, which is crucial for understanding its therapeutic potential. The compound may also exhibit catalytic properties that enhance certain chemical reactions in biological systems.
Table 1: Summary of Biological Activities
Antimicrobial Activity
Research has indicated that dioctyltin compounds, including DOTL, possess antimicrobial properties. A study demonstrated that DOTL effectively inhibited the growth of specific bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals .
Reproductive Toxicity
A significant body of research has focused on the reproductive toxicity associated with dioctyltin compounds. In a study involving rats, administration of dioctyltin dichloride led to reduced thymus weight and lymphocyte depletion, indicating immunotoxic effects. Similar outcomes were observed with DOTL in terms of reproductive health, where it was found to cause developmental issues at certain dosages .
Immunotoxic Effects
Immunotoxicity studies have shown that exposure to dioctyltin compounds can lead to reduced immune function. For instance, a study reported that high doses resulted in significant reductions in thymus size and alterations in lymphocyte populations . These findings underscore the need for careful assessment when considering the use of DOTL in consumer products.
Environmental Impact
The environmental persistence and bioaccumulation potential of organotin compounds like DOTL raise concerns about their ecological impact. Studies have indicated that these compounds can accumulate in aquatic environments and affect local biota, necessitating further investigation into their environmental safety .
Q & A
Q. What safety protocols should be prioritized when handling Dioctyltin bis(lauryl maleate) in laboratory settings?
Methodological Answer: Researchers must implement strict PPE (gloves, lab coats, goggles) and ensure adequate ventilation due to the compound’s potential toxicity. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention . Contaminated clothing should be removed and decontaminated before reuse. Safety protocols for organotin compounds should align with hazard classifications for similar esters, such as dibutyl maleate .
Q. What experimental methods are used to synthesize Dioctyltin bis(lauryl maleate) at laboratory scale?
Methodological Answer: Synthesis typically involves esterification of lauryl maleate with dioctyltin dichloride under controlled conditions. Process parameters (temperature, catalyst concentration, stoichiometry) should be optimized using reaction kinetics studies. Researchers can reference methodologies for analogous organotin esters, such as di-n-butyl maleate, which employ refluxing in anhydrous solvents and catalytic acid/base systems . Process control tools (e.g., in-line pH monitoring) can enhance reproducibility .
Q. How should researchers characterize the purity and structural integrity of Dioctyltin bis(lauryl maleate)?
Methodological Answer: Techniques like FT-IR (to confirm ester and Sn-O bonds), NMR (for proton environment analysis), and HPLC (for purity assessment) are standard. Mass spectrometry (ESI-MS) can identify molecular ion peaks and degradation byproducts. Cross-validation with elemental analysis (C/H/Sn ratios) ensures accuracy .
Advanced Research Questions
Q. How can factorial design optimize synthesis parameters for Dioctyltin bis(lauryl maleate)?
Methodological Answer: A 2<sup>k</sup> factorial design can systematically test variables (e.g., temperature, catalyst loading, reaction time). For example, a three-factor design might reveal interactions between temperature and solvent polarity affecting yield. Post-hoc ANOVA analysis identifies statistically significant parameters, reducing experimental iterations . Researchers should integrate process simulation tools (Aspen Plus, COMSOL) to model kinetic pathways .
Q. What mechanisms explain the thermal degradation of Dioctyltin bis(lauryl maleate) in polymer matrices?
Methodological Answer: Thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA-MS) can track decomposition products (e.g., maleic anhydride, tin oxides). Accelerated aging studies under controlled humidity/temperature quantify degradation kinetics. Researchers should link findings to polymer stabilization theories, such as radical scavenging or Lewis acid catalysis by tin .
Q. How do computational models predict the environmental fate of Dioctyltin bis(lauryl maleate) in aquatic systems?
Methodological Answer: Molecular dynamics (MD) simulations assess hydrophobicity and aggregation tendencies, while density functional theory (DFT) models hydrolysis pathways. Researchers must validate predictions with experimental data from OECD 301/302 biodegradability tests. Environmental persistence should be contextualized within frameworks like the EPACT’s atmospheric chemistry models .
Q. What contradictions exist in literature regarding the catalytic efficiency of Dioctyltin bis(lauryl maleate) in esterification reactions?
Methodological Answer: Discrepancies in reported catalytic activity may arise from differences in solvent polarity or substrate accessibility. A meta-analysis of published data, stratified by reaction conditions (e.g., solvent dielectric constant), can resolve contradictions. Researchers should critically evaluate methodologies (e.g., calorimetry vs. titration) used in prior studies .
Q. How can advanced spectroscopic techniques elucidate the coordination geometry of tin in Dioctyltin bis(lauryl maleate)?
Methodological Answer: Extended X-ray absorption fine structure (EXAFS) spectroscopy provides Sn-O bond distances and coordination numbers. Solid-state <sup>119</sup>Sn NMR reveals electronic environments, distinguishing tetrahedral vs. trigonal bipyramidal geometries. Pairing these with single-crystal XRD (if crystallizable) offers definitive structural insights .
Methodological Frameworks
Q. What theoretical frameworks guide research on Dioctyltin bis(lauryl maleate)’s role in polymer stabilization?
Methodological Answer: Studies should integrate organometallic chemistry (e.g., Sn(IV) Lewis acidity) and polymer degradation mechanisms (e.g., autoxidation chains). Conceptual frameworks like the "radical trap" hypothesis for tin stabilizers can be tested via electron paramagnetic resonance (EPR) spectroscopy .
Q. How can researchers address reproducibility challenges in synthesizing Dioctyltin bis(lauryl maleate)?
Methodological Answer: Standardize precursor purity (e.g., lauryl alcohol ≥99%), document solvent drying protocols, and use real-time process analytics (e.g., Raman spectroscopy). Collaborative inter-laboratory studies with shared SOPs reduce variability. Reference CRDC subclasses for chemical engineering design (RDF2050103) for best practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
